

A Technical Guide to the Spectral Analysis of Glycine Ethyl Ester Hydrochloride

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Compound of Interest

Compound Name: *Glycine ethyl ester, hydrochloride*

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This technical guide provides a comprehensive overview of the spectral data for Glycine ethyl ester hydrochloride (CAS No: 623-33-6), a compound of interest in various research and development applications. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The spectral data for Glycine ethyl ester hydrochloride are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
4.309	Quartet	-O-CH ₂ -CH ₃
3.929	Singlet	-CH ₂ -NH ₂
1.299	Triplet	-O-CH ₂ -CH ₃
Solvent: D ₂ O[1]		

¹³C NMR Spectral Data

While a complete dataset is not readily available in the search results, ¹³C NMR spectra for Glycine ethyl ester hydrochloride have been recorded and are available in spectral databases.

[2] The expected chemical shifts would be in the regions of:

- ~170 ppm for the ester carbonyl carbon.
- ~60 ppm for the ethoxy methylene carbon (-O-CH₂-CH₃).
- ~40 ppm for the alpha-carbon (-CH₂-NH₂).
- ~14 ppm for the ethoxy methyl carbon (-O-CH₂-CH₃).

Infrared (IR) Spectroscopy

The following table summarizes the major absorption bands observed in the IR spectrum of Glycine ethyl ester hydrochloride.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3000-3400	Strong, Broad	N-H stretch (Ammonium salt)
~2900-3000	Medium	C-H stretch (Aliphatic)
~1740	Strong	C=O stretch (Ester)
~1580	Medium	N-H bend (Ammonium salt)
~1200	Strong	C-O stretch (Ester)

Mass Spectrometry (MS)

The mass spectrum of Glycine ethyl ester hydrochloride is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

m/z	Relative Intensity (%)	Assignment
104	6.49	$[M+H]^+$ (Molecular ion of the free base)
30	99.99	$[CH_2NH_2]^+$ (Fragment)
36	19.91	$[HCl]^+$
27	6.94	$[C_2H_3]^+$ (Fragment)
38	7.83	Isotope peak of HCl

Source: MassBank of North America (MoNA)[\[3\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-25 mg of Glycine ethyl ester hydrochloride.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D_2O) in a clean, dry vial.
- Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
- Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
- Transfer the filtered solution into a clean 5 mm NMR tube.

1H NMR Acquisition:

- Insert the NMR tube into the spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
- Phase the spectrum and perform baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

^{13}C NMR Acquisition:

- Follow the same sample preparation and initial spectrometer setup as for ^1H NMR.
- Use a standard pulse sequence for a proton-decoupled ^{13}C NMR experiment.
- Set an appropriate number of scans to achieve an adequate signal-to-noise ratio, which will be significantly higher than for ^1H NMR.
- Employ a suitable relaxation delay to ensure quantitative accuracy if required.
- Process the data similarly to the ^1H NMR spectrum, including Fourier transformation, phasing, and baseline correction.
- Reference the spectrum using the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of Glycine ethyl ester hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press.

- Apply pressure to form a transparent or translucent pellet.

IR Spectrum Acquisition (FTIR):

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)

Sample Preparation:

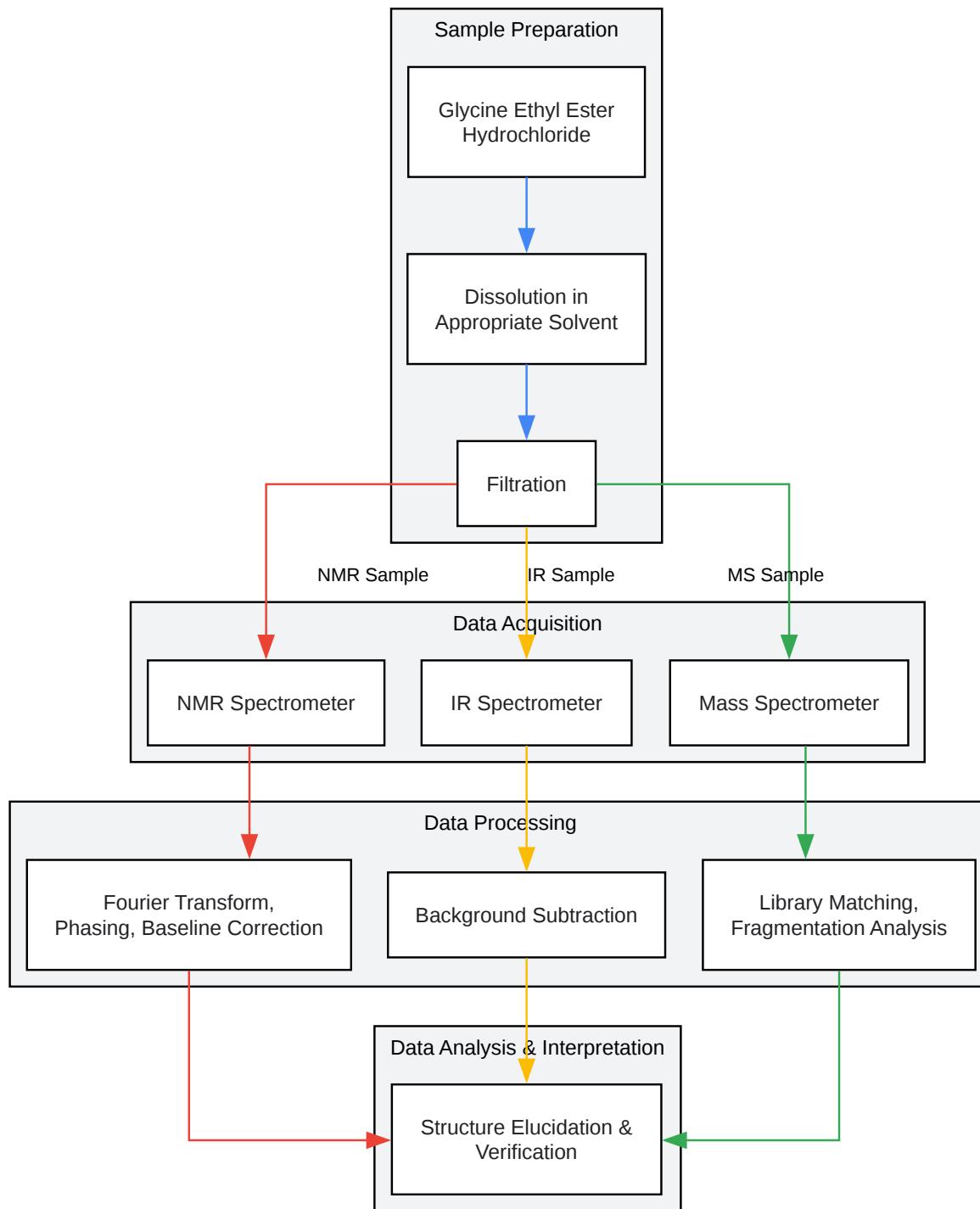
- Prepare a dilute solution of Glycine ethyl ester hydrochloride in a suitable volatile solvent (e.g., methanol or dichloromethane).

GC-MS Analysis:

- Inject a small volume (typically 1 μL) of the sample solution into the gas chromatograph.
- The sample is vaporized and separated on a capillary column.
- The separated components elute from the column and enter the mass spectrometer.
- Ionization is typically achieved using Electron Ionization (EI) at 70 eV.
- The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound like Glycine ethyl ester hydrochloride.



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Caption: Workflow for spectral data acquisition and analysis.

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